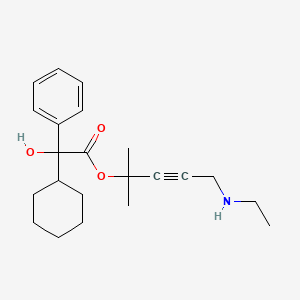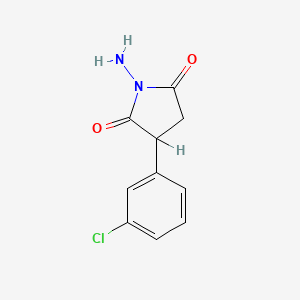![molecular formula C10H12FN3O6 B12812035 11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid CAS No. 37697-53-3](/img/structure/B12812035.png)
11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[64002,6]dodeca-8,11-dien-5-ol;formic acid is a complex organic compound with a unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the fluoro group: This step usually requires the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Imination: The imino group is introduced through a reaction with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.
化学反応の分析
Types of Reactions
11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[640
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving enzyme-substrate interactions.
作用機序
The mechanism of action of 11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-(Hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride
- (2R,4S,6S)-11-ethyl-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one
Uniqueness
11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to similar compounds. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
特性
CAS番号 |
37697-53-3 |
|---|---|
分子式 |
C10H12FN3O6 |
分子量 |
289.22 g/mol |
IUPAC名 |
11-fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid |
InChI |
InChI=1S/C9H10FN3O4.CH2O2/c10-3-1-13-8-6(5(15)4(2-14)16-8)17-9(13)12-7(3)11;2-1-3/h1,4-6,8,11,14-15H,2H2;1H,(H,2,3) |
InChIキー |
DUMGDEDCTIQBSM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CO)O)F.C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


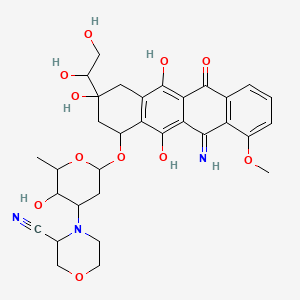
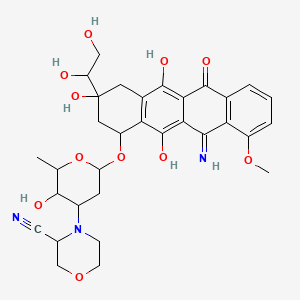

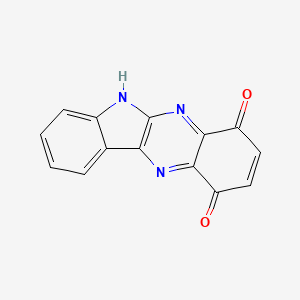
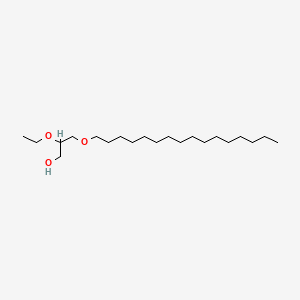


![2-[1,1'-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B12811985.png)

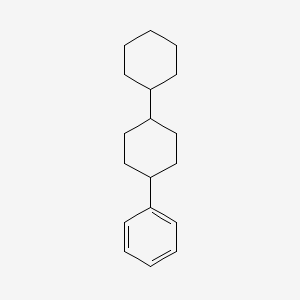
![1,12-Dimethyl-21-oxahexacyclo[10.6.5.02,11.03,8.013,18.019,23]tricosa-2(11),3,5,7,9,13,15,17-octaene-20,22-dione](/img/structure/B12812030.png)
